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Compound of Interest

Compound Name: T0070907

Cat. No.: B1682576 Get Quote

An In-depth Technical Guide on the Core Chemical Structure and Properties of T0070907 for

Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the chemical structure, properties, and biological

activities of T0070907, a potent and selective antagonist of the Peroxisome Proliferator-

Activated Receptor Gamma (PPARγ). All quantitative data is summarized in structured tables,

and detailed methodologies for key experiments are provided. Signaling pathways and

experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties
T0070907, with the chemical name 2-Chloro-5-nitro-N-4-pyridinylbenzamide, is a small

molecule that acts as a highly potent and selective covalent antagonist of PPARγ.[1] Its

chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of T0070907
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Identifier Value

IUPAC Name 2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide

Synonyms
T-0070907, 2-Chloro-5-nitro-N-4-

pyridinylbenzamide

CAS Number 313516-66-4[2]

Molecular Formula C₁₂H₈ClN₃O₃[2]

SMILES
ClC1=CC=C(--INVALID-LINK--

=O)C=C1C(NC2=CC=NC=C2)=O[1]

InChI Key FRPJSHKMZHWJBE-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of T0070907

Property Value Source

Molecular Weight 277.67 g/mol [2]

Appearance Powder [3]

Purity ≥98% (HPLC) [1]

Solubility
Soluble to 100 mM in DMSO

and 100 mM in 1eq. HCl.[2]
Multiple Sources

Storage Store at room temperature.[2] Multiple Sources

Synthesis
While a detailed, step-by-step synthesis protocol for T0070907 is not extensively published in

peer-reviewed literature, the synthesis can be logically inferred from standard organic

chemistry principles. The key reaction is the amidation of 2-chloro-5-nitrobenzoic acid with 4-

aminopyridine. A plausible synthetic workflow is outlined below.
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2-chloro-5-nitrobenzoic acid

2-chloro-5-nitrobenzoyl chloride

Acyl chloride formation

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

T0070907

Amidation

4-aminopyridine
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A plausible synthetic route for T0070907.

Biological Activity and Mechanism of Action
T0070907 is a potent and selective irreversible antagonist of PPARγ with an IC₅₀ of 1 nM.[1] It

exhibits over 800-fold selectivity for PPARγ compared to PPARα and PPARδ.[1]

The primary mechanism of action involves the covalent modification of a cysteine residue

(Cys285) within the ligand-binding domain of PPARγ.[4] This covalent binding alters the

conformation of the receptor, leading to the blockade of its transcriptional activity. Specifically,

T0070907 prevents the recruitment of co-activators and promotes the recruitment of co-

repressors to PPARγ target gene promoters.

Signaling Pathway
T0070907 primarily modulates the PPARγ signaling pathway. In its active state, PPARγ forms a

heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response

elements (PPREs) in the promoter regions of target genes, thereby regulating their

transcription. T0070907 disrupts this process.
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T0070907 inhibits the PPARγ signaling pathway.

Experimental Protocols
PPARγ Ligand Binding Assay
This assay determines the ability of T0070907 to displace a radiolabeled or fluorescently-

labeled PPARγ agonist from the ligand-binding domain of the receptor.

Methodology:

A competitive binding assay is performed using a commercially available kit. The assay

typically involves the following steps:
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Reagents:

Human recombinant PPARγ ligand-binding domain (LBD)

Fluorescently-labeled PPARγ agonist (e.g., a derivative of rosiglitazone)

T0070907 at various concentrations

Assay buffer

Procedure:

The PPARγ LBD is incubated with the fluorescently-labeled agonist in the presence of

varying concentrations of T0070907.

The reaction is allowed to reach equilibrium.

The fluorescence polarization (FP) or a similar detection method is used to measure the

amount of labeled agonist bound to the receptor.

A decrease in the FP signal indicates displacement of the labeled agonist by T0070907.

Data Analysis:

The IC₅₀ value is calculated by plotting the percentage of inhibition against the

concentration of T0070907.
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Prepare reagents:
PPPARγ LBD, Labeled Agonist,

T0070907 dilutions

Incubate PPARγ LBD, Labeled Agonist,
and T0070907

Measure Fluorescence Polarization (FP)

Calculate % Inhibition

Determine IC₅₀
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Workflow for a PPARγ ligand binding assay.

Adipocyte Differentiation Assay
This assay is used to assess the inhibitory effect of T0070907 on the differentiation of pre-

adipocytes into mature adipocytes, a process critically regulated by PPARγ.

Methodology:

Cell Culture:

3T3-L1 pre-adipocyte cells are cultured to confluence in a suitable growth medium.

Induction of Differentiation:

Differentiation is induced by treating the cells with a differentiation cocktail typically

containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1682576?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682576?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are treated with the differentiation cocktail in the presence or absence of varying

concentrations of T0070907.

Maturation:

After the initial induction period, the medium is replaced with a maturation medium

containing insulin, with or without T0070907, and the cells are cultured for several more

days to allow for lipid accumulation.

Staining and Quantification:

Mature adipocytes are identified by the accumulation of lipid droplets, which can be

visualized by staining with Oil Red O.

The extent of differentiation can be quantified by extracting the Oil Red O stain and

measuring its absorbance.

Culture 3T3-L1 pre-adipocytes
to confluence

Induce differentiation with
differentiation cocktail +/- T0070907

Culture in maturation medium
+/- T0070907

Stain with Oil Red O

Quantify lipid accumulation
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Workflow for an adipocyte differentiation assay.

Applications in Research
T0070907 is a valuable tool for researchers studying the physiological and pathophysiological

roles of PPARγ. Its high potency and selectivity make it ideal for:

Investigating the role of PPARγ in metabolic diseases: T0070907 can be used to elucidate

the specific functions of PPARγ in adipogenesis, insulin sensitivity, and lipid metabolism.

Cancer research: Studies have shown that T0070907 can inhibit the proliferation, migration,

and invasion of various cancer cells, suggesting its potential as an anti-cancer agent.

Drug discovery: T0070907 serves as a reference compound for the development of new and

improved PPARγ modulators.

Conclusion
T0070907 is a well-characterized and highly selective PPARγ antagonist that has become an

indispensable tool for researchers in various fields. Its ability to specifically block PPARγ

activity allows for the precise investigation of this receptor's function in health and disease. This

guide provides a comprehensive overview of its chemical and biological properties, along with

detailed experimental protocols, to aid researchers in their studies involving this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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